REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]([F:14])([F:13])[CH2:7][S:8][CH2:9][C:10](O)=[O:11]>>[F:5][C:6]([F:14])([F:13])[CH2:7][S:8][CH2:9][C:10]([Cl:3])=[O:11]
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
FC(CSCC(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess reagent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the product was distilled
|
Name
|
|
Type
|
|
Smiles
|
FC(CSCC(=O)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |